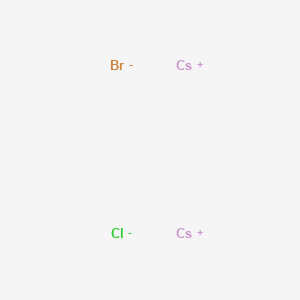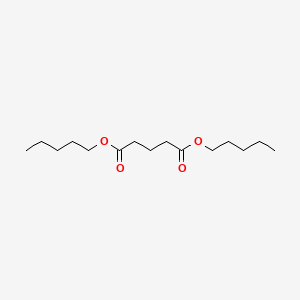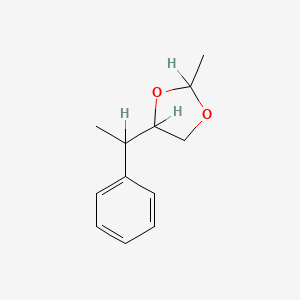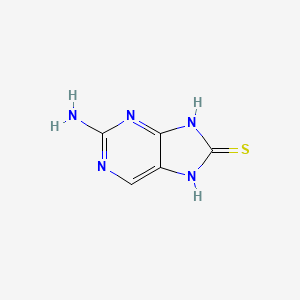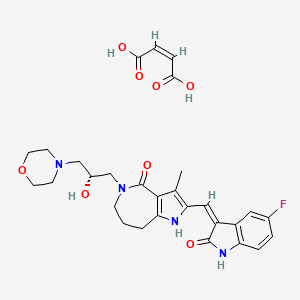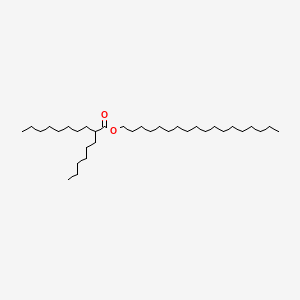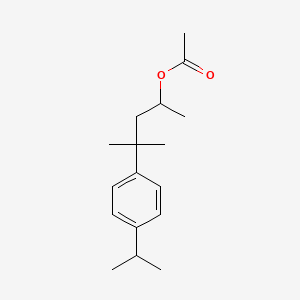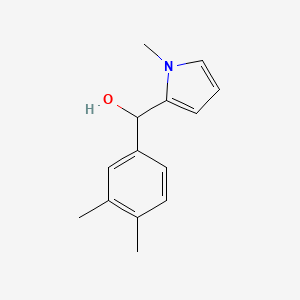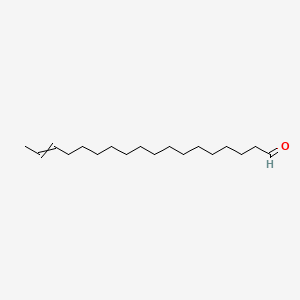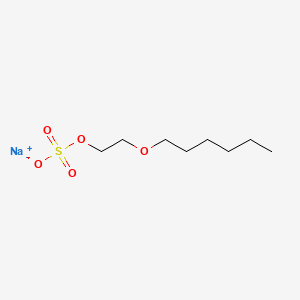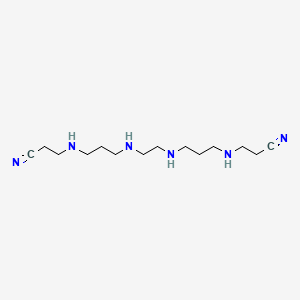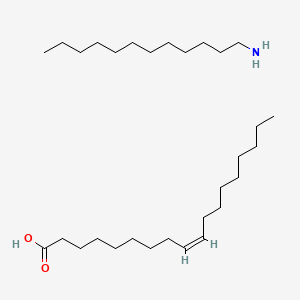
Einecs 241-456-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid, compound with dodecylamine (1:1), is a chemical compound formed by the interaction of oleic acid and dodecylamine in a 1:1 molar ratio. Oleic acid is a monounsaturated omega-9 fatty acid, commonly found in various animal and vegetable fats and oils . Dodecylamine is a long-chain primary amine, often used in the synthesis of surfactants and other chemical compounds . The combination of these two molecules results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with dodecylamine (1:1), typically involves the reaction of oleic acid with dodecylamine under controlled conditions. One common method is to mix equimolar amounts of oleic acid and dodecylamine in an organic solvent, such as ethanol or toluene, and heat the mixture to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oleic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Oleic acid, compound with dodecylamine (1:1), has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oleic acid, compound with dodecylamine (1:1), involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions . The compound can also form acid-base complexes, which contribute to its ability to act as a capping agent and reductant in nanoparticle synthesis .
Comparison with Similar Compounds
Similar Compounds
Oleylamine: Similar to dodecylamine, oleylamine is another long-chain amine that can form compounds with oleic acid.
Stearic Acid, Compound with Dodecylamine (11): This compound is similar to oleic acid, compound with dodecylamine (1:1), but uses stearic acid instead of oleic acid.
Uniqueness
The uniqueness of oleic acid, compound with dodecylamine (1:1), lies in its specific combination of a monounsaturated fatty acid and a long-chain amine, which imparts distinct surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
17430-82-9 |
|---|---|
Molecular Formula |
C18H34O2.C12H27N C30H61NO2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
dodecan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-13H2,1H3/b10-9-; |
InChI Key |
YGNMKCIQDOADAV-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCN.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
